2,5-Nonanedione, 7-methoxy-9-phenyl-

Catalog No.
S13080984
CAS No.
917575-04-3
M.F
C16H22O3
M. Wt
262.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Nonanedione, 7-methoxy-9-phenyl-

CAS Number

917575-04-3

Product Name

2,5-Nonanedione, 7-methoxy-9-phenyl-

IUPAC Name

7-methoxy-9-phenylnonane-2,5-dione

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

InChI

InChI=1S/C16H22O3/c1-13(17)8-10-15(18)12-16(19-2)11-9-14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3

InChI Key

HLVXJPHPRWWZCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CC(CCC1=CC=CC=C1)OC

2,5-Nonanedione, 7-methoxy-9-phenyl- is a chemical compound with the molecular formula C16H22O3C_{16}H_{22}O_{3} and a molecular weight of approximately 262.34 g/mol. This compound features a nonanedione backbone with methoxy and phenyl substituents, which contribute to its unique chemical properties and potential biological activities. The structure comprises a diketone with two carbonyl groups located at the 2 and 5 positions of the nonane chain, while the methoxy group is attached at the 7 position and a phenyl group at the 9 position .

The reactivity of 2,5-nonanedione, 7-methoxy-9-phenyl- can be attributed to its functional groups, particularly the carbonyl groups. These groups can undergo various reactions such as:

  • Nucleophilic Addition: The carbonyl carbons can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in aldol condensation reactions, especially in the presence of bases, forming larger molecules.
  • Reduction: The diketone can be reduced to form corresponding diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions illustrate its potential as a versatile intermediate in organic synthesis .

The synthesis of 2,5-nonanedione, 7-methoxy-9-phenyl- can be achieved through several methods:

  • Starting from Nonanedione: The compound can be synthesized by modifying nonanedione through methoxylation and phenylation reactions.
  • Using Aldol Condensation: This method involves the condensation of appropriate aldehydes or ketones followed by functional group modifications to introduce methoxy and phenyl groups.
  • Catalyzed Reactions: Utilizing catalysts such as gold or palladium complexes can facilitate the formation of this compound from simpler precursors .

2,5-Nonanedione, 7-methoxy-9-phenyl- has potential applications in various fields:

  • Synthetic Organic Chemistry: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Flavor and Fragrance Industry: Its unique structure may contribute to desirable aromatic properties.

These applications highlight its versatility as a chemical compound in both research and industrial contexts .

Interaction studies involving 2,5-nonanedione, 7-methoxy-9-phenyl- focus on its reactivity with biological macromolecules. Preliminary investigations suggest that diketones can interact with proteins and nucleic acids, potentially altering their function. Understanding these interactions is crucial for assessing the compound's biological effects and developing therapeutic strategies.

Such studies often employ techniques like:

  • Molecular Docking: To predict how the compound binds to specific biological targets.
  • Spectroscopic Methods: To study conformational changes upon interaction with biomolecules.

These methods provide insights into the compound's mechanism of action and help identify potential therapeutic targets .

Several compounds share structural similarities with 2,5-nonanedione, 7-methoxy-9-phenyl-, including:

Compound NameMolecular FormulaUnique Features
4-Phenyl-2,5-nonanedioneC15H20O2C_{15}H_{20}O_{2}Lacks methoxy group
1-Pentanone, 3-methoxy-1-phenylC12H16OC_{12}H_{16}OShorter carbon chain
Nonane-2,5-dioneC9H16OC_{9}H_{16}OSimpler structure without substituents
Phenylpentane-1,3-dioneC15H18O2C_{15}H_{18}O_{2}Similar diketone structure

Uniqueness

The uniqueness of 2,5-nonanedione, 7-methoxy-9-phenyl- lies in its specific arrangement of substituents on a nonanedione scaffold. The combination of both a methoxy and a phenyl group at distinct positions contributes to its distinctive chemical reactivity and potential biological properties compared to other similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

262.15689456 g/mol

Monoisotopic Mass

262.15689456 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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